(16α,17α)-Epoxy 16,17-Dihydroabiraterone is a synthetic steroid compound derived from abiraterone, which is primarily used in the treatment of prostate cancer. This compound features an epoxy group at the 16 and 17 positions of the steroid backbone, which contributes to its unique biological activity. The molecular formula for (16α,17α)-Epoxy 16,17-Dihydroabiraterone is .
The compound is synthesized from abiraterone, a selective inhibitor of androgen biosynthesis that has been clinically utilized for treating metastatic castration-resistant prostate cancer. The modification of the abiraterone structure to form (16α,17α)-Epoxy 16,17-Dihydroabiraterone enhances its pharmacological properties and potential therapeutic applications.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone falls under the category of steroidal compounds and is classified as an androgen receptor antagonist. It is specifically noted for its role in inhibiting androgen synthesis, making it significant in the context of hormone-dependent cancers.
The synthesis of (16α,17α)-Epoxy 16,17-Dihydroabiraterone typically involves several key steps:
The reaction conditions (temperature, time, solvent) are critical for achieving high yields and purity of (16α,17α)-Epoxy 16,17-Dihydroabiraterone. Optimization of these parameters can significantly influence the outcome of the synthesis.
The molecular structure of (16α,17α)-Epoxy 16,17-Dihydroabiraterone features a steroid framework with specific stereochemistry at the 16 and 17 positions due to the epoxy group. The three-dimensional configuration is essential for its biological activity.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone can participate in various chemical reactions:
The reactivity of the epoxy group makes it a versatile intermediate in organic synthesis, allowing for further derivatization and exploration of structure-activity relationships.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone exerts its pharmacological effects primarily through inhibition of androgen biosynthesis. By blocking key enzymes involved in steroidogenesis—specifically cytochrome P450 enzymes—it reduces levels of testosterone and other androgens that fuel prostate cancer growth.
Research indicates that compounds like (16α,17α)-Epoxy 16,17-Dihydroabiraterone can significantly lower serum testosterone levels in patients undergoing treatment for prostate cancer.
(16α,17α)-Epoxy 16,17-Dihydroabiraterone has potential applications in:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0